molecular formula C15H19NO4 B13954149 Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate

Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate

Cat. No.: B13954149
M. Wt: 277.31 g/mol
InChI Key: MVMQYQJSTWACJF-UHFFFAOYSA-N
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Description

Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound contains a total of 39 bonds, including multiple double bonds, aromatic bonds, and ester groups . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esters, including methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . For this specific compound, the synthetic route may involve the esterification of 4-aminobenzoic acid with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of esters like this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences to achieve high conversion and selectivity rates . Continuous-flow systems are advantageous for large-scale production due to their efficiency and ability to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate involves its interaction with molecular targets through its ester and aromatic groups. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways . The aromatic ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is unique due to its specific structure, which includes both ester and aromatic groups, as well as its ability to undergo a variety of chemical reactions. This versatility makes it valuable in scientific research and industrial applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 4-[ethyl(2-prop-2-enoyloxyethyl)amino]benzoate

InChI

InChI=1S/C15H19NO4/c1-4-14(17)20-11-10-16(5-2)13-8-6-12(7-9-13)15(18)19-3/h4,6-9H,1,5,10-11H2,2-3H3

InChI Key

MVMQYQJSTWACJF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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